![molecular formula C20H24N2O2 B6268874 (S)-[-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methanol CAS No. 344899-18-9](/img/no-structure.png)

(S)-[-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

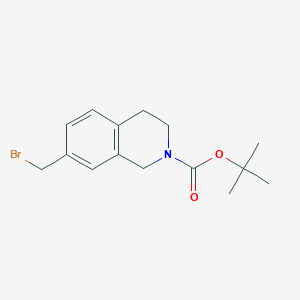

This compound, also known as (S)-(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-ylmethanol, has a CAS Number of 56-54-2 . It has a molecular weight of 342.44 and its linear formula is C20H26N2O3 .

Molecular Structure Analysis

The compound has a complex structure, as indicated by its IUPAC name. It contains an azabicyclo[2.2.2]octane ring, which is a type of nitrogen-containing heterocyclic compound. This ring is substituted with an ethenyl group (also known as a vinyl group) and a methoxyquinolinyl group .Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause harm if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for (S)-[-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methanol involves the following steps: 1) synthesis of 6-methoxyquinoline, 2) synthesis of (S)-[-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]methanol, and 3) coupling of the two compounds to form the final product.", "Starting Materials": [ "2-methoxyaniline", "ethyl 3-oxobutanoate", "sodium ethoxide", "2-bromo-6-methoxyquinoline", "2,5-dimethoxytetrahydrofuran", "sodium hydride", "acetic acid", "acetic anhydride", "(-)-sparteine", "2-bromo-3-chloropropene", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "4-(chloromethyl)quinoline", "potassium carbonate", "palladium on carbon", "methanol" ], "Reaction": [ "Synthesis of 6-methoxyquinoline:", "- React 2-methoxyaniline with ethyl 3-oxobutanoate and sodium ethoxide to form 2-ethoxy-3-methoxyquinoline.", "- React 2-ethoxy-3-methoxyquinoline with 2-bromo-6-methoxyquinoline and 2,5-dimethoxytetrahydrofuran in the presence of sodium hydride to form 6-methoxyquinoline.", "Synthesis of (S)-[-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]methanol:", "- React acetic acid and acetic anhydride with (-)-sparteine to form a sparteine complex.", "- React the sparteine complex with 2-bromo-3-chloropropene to form (S)-2-chloro-3-(1-ethyl-1-methylpropyl)pyridine.", "- React (S)-2-chloro-3-(1-ethyl-1-methylpropyl)pyridine with sodium borohydride to form (S)-2-(1-ethyl-1-methylpropyl)pyridine.", "- React (S)-2-(1-ethyl-1-methylpropyl)pyridine with 4-(chloromethyl)quinoline and potassium carbonate in the presence of palladium on carbon to form (S)-[-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]methanol.", "Coupling of 6-methoxyquinoline and (S)-[-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]methanol:", "- React 6-methoxyquinoline with sodium hydroxide to form the sodium salt of 6-methoxyquinoline.", "- React the sodium salt of 6-methoxyquinoline with (S)-[-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]methanol in the presence of methanol to form (S)-[-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methanol." ] } | |

| 344899-18-9 | |

Fórmula molecular |

C20H24N2O2 |

Peso molecular |

324.4 |

Pureza |

93 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.